molecular formula C12H6Cl4O B15179923 2,3,3',4-Tetrachlorodiphenyl ether CAS No. 220002-39-1

2,3,3',4-Tetrachlorodiphenyl ether

Cat. No.: B15179923
CAS No.: 220002-39-1
M. Wt: 308.0 g/mol
InChI Key: IZISEKJPNSBPRX-UHFFFAOYSA-N
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Description

2,3,3’,4-Tetrachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) with the molecular formula C12H6Cl4O. It is part of a larger family of compounds known for their structural similarity to polychlorinated biphenyls (PCBs), which are known for their potential toxic effects . This compound is used in various industrial applications and scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be controlled to achieve the desired degree of chlorination. One common method is the reaction of diphenyl ether with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods

Industrial production of 2,3,3’,4-Tetrachlorodiphenyl ether often employs large-scale chlorination reactors where diphenyl ether is exposed to chlorine gas. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3’,4-Tetrachlorodiphenyl ether is utilized in several scientific research fields:

    Chemistry: It is used as a reference material in analytical chemistry for studying the behavior of chlorinated compounds.

    Biology: Research on its toxicological effects helps understand the impact of PCDEs on biological systems.

    Medicine: Studies investigate its potential effects on human health and its role as an environmental contaminant.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,3’,4-Tetrachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can alter the expression of various genes involved in xenobiotic metabolism. This interaction can lead to toxic effects similar to those observed with certain PCBs .

Comparison with Similar Compounds

2,3,3’,4-Tetrachlorodiphenyl ether is compared with other polychlorinated diphenyl ethers (PCDEs) and polychlorinated biphenyls (PCBs):

Properties

IUPAC Name

1,2,3-trichloro-4-(3-chlorophenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-7-2-1-3-8(6-7)17-10-5-4-9(14)11(15)12(10)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZISEKJPNSBPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877038
Record name 2,3,3',4-Tetrachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220002-39-1
Record name 2,3,3',4-Tetrachlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220002391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4-TETRACHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I1M9A48IQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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